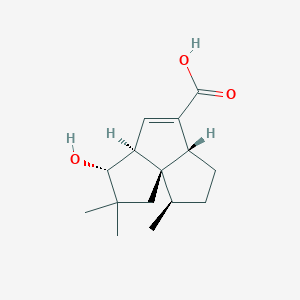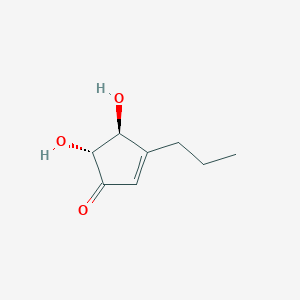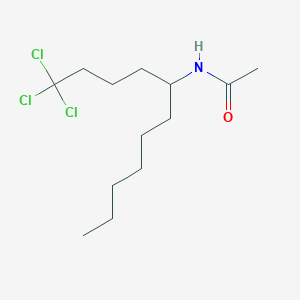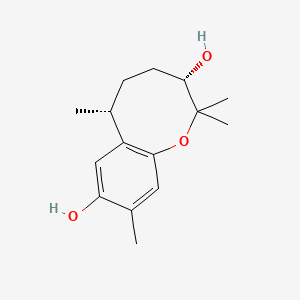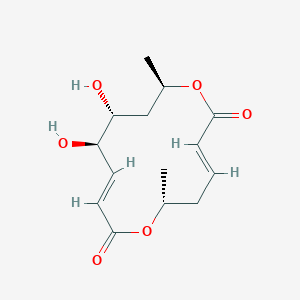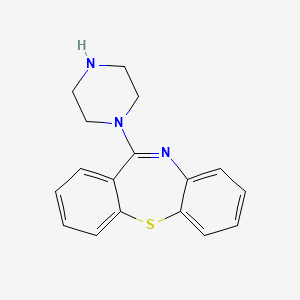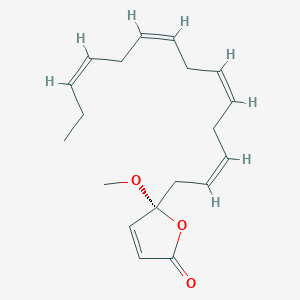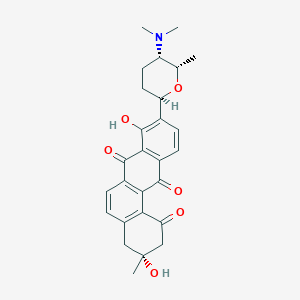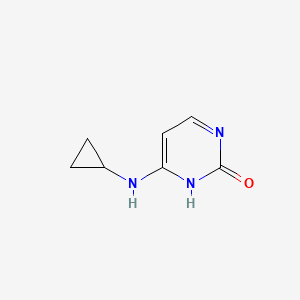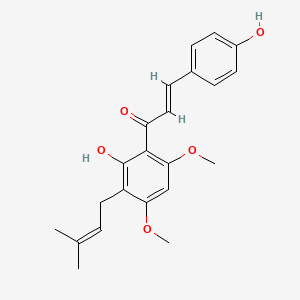
4'-O-methylxanthohumol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-O-methylxanthohumol is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 2' and 4, methoxy group at positions 4' and 6' and a prenyl group at position 3'. It has a role as an EC 1.14.18.1 (tyrosinase) inhibitor. It is an aromatic ether, a member of chalcones and a polyphenol. It derives from a trans-chalcone. It is a conjugate acid of a 4'-O-methylxanthohumol(1-).
4'-O-Methylxanthohumol belongs to the class of organic compounds known as 3-prenylated chalcones. These are chalcones featuring a C5-isoprenoid unit at the 3-position. Thus, 4'-O-methylxanthohumol is considered to be a flavonoid lipid molecule. 4'-O-Methylxanthohumol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4'-O-methylxanthohumol is primarily located in the membrane (predicted from logP). 4'-O-Methylxanthohumol can be biosynthesized from trans-chalcone. Outside of the human body, 4'-O-methylxanthohumol can be found in alcoholic beverages. This makes 4'-O-methylxanthohumol a potential biomarker for the consumption of this food product.
Scientific Research Applications
Role in Plant Defense Mechanisms
4'-O-methylxanthohumol, a secondary metabolite found in plants, plays a significant role in plant defense. It is involved in the resistance of plants to pests, diseases, and herbicides, and contributes to the allelopathic effects of crops. This compound demonstrates the complex biochemical defense systems in plants, especially in the Gramineae family (Niemeyer, 1988).
Chemopreventive Properties
4'-O-methylxanthohumol is identified as a prominent prenylated flavonoid in hops (Humulus lupulus), an ingredient of beer. Studies indicate its potential as a 'broad-spectrum' cancer chemopreventive agent. The compound exhibits biological activities that suggest potential applications in cancer prevention programs and possibly in the treatment of menopausal symptoms and osteoporosis (Stevens & Page, 2004).
Biotransformation and Biological Activity
Research on the biotransformation of 4'-O-methylxanthohumol has revealed that fungi can metabolize it into glycosides with enhanced biological activities. These metabolites have shown better radical scavenging properties and stronger antiproliferative effects against certain cancer cell lines, compared to the parent compound. This opens avenues for the use of these metabolites in pharmaceutical applications (Tronina et al., 2013).
Biosynthesis in Hop Glandular Trichomes
The biosynthesis of 4'-O-methylxanthohumol in hop glandular trichomes involves specific enzymes, including O-methyltransferases (OMTs). Understanding the genetic and enzymatic pathways that lead to the formation of this compound is crucial for potential biotechnological applications aimed at enhancing its production in hops for brewing and pharmaceutical uses (Nagel et al., 2008).
properties
CAS RN |
123316-63-2 |
|---|---|
Product Name |
4'-O-methylxanthohumol |
Molecular Formula |
C22H24O5 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(E)-1-[2-hydroxy-4,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H24O5/c1-14(2)5-11-17-19(26-3)13-20(27-4)21(22(17)25)18(24)12-8-15-6-9-16(23)10-7-15/h5-10,12-13,23,25H,11H2,1-4H3/b12-8+ |
InChI Key |
UVBDKJHYMQEAQV-XYOKQWHBSA-N |
Isomeric SMILES |
CC(=CCC1=C(C(=C(C=C1OC)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C |
SMILES |
CC(=CCC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C |
melting_point |
152-153°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



